5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Purity Quality Control Procurement Specification

5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a saturated bicyclic heterocycle featuring a fused pyrrolidine-pyridine core, a cyclic imide, and a primary amine at the 5-position. With a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol, this scaffold offers two distinct reactive handles—the imide nitrogen and the primary amine—for orthogonal functionalization, making it a versatile intermediate for medicinal chemistry and probe development.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 2097957-10-1
Cat. No. B1478405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS2097957-10-1
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CN(CC2C1C(=O)NC2=O)N
InChIInChI=1S/C7H11N3O2/c8-10-2-1-4-5(3-10)7(12)9-6(4)11/h4-5H,1-3,8H2,(H,9,11,12)
InChIKeyCYMJZAKOWLWKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2097957-10-1): A Bifunctional Hexahydropyrrolopyridine Scaffold for Targeted Derivatization


5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a saturated bicyclic heterocycle featuring a fused pyrrolidine-pyridine core, a cyclic imide, and a primary amine at the 5-position . With a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol, this scaffold offers two distinct reactive handles—the imide nitrogen and the primary amine—for orthogonal functionalization, making it a versatile intermediate for medicinal chemistry and probe development . Commercially available purity levels reach 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Orthogonal handles Bifunctional imide and primary amine for sequential derivatization
High-purity specification Supports precise stoichiometric control in library synthesis
Fragment-like scaffold Low molecular weight profile for lead discovery

Why 5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Cannot Be Replaced by In-Class Analogs


The hexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold family harbors distinct biological and chemical profiles that are exquisitely sensitive to the nature and position of substituents [1]. For example, the 5-(3-aminopropyl) analog (CPP-115) acts as a potent, mechanism-based GABA aminotransferase (GABA-AT) inhibitor, whereas the 5-amino derivative serves primarily as a bidentate synthetic intermediate [1]. The primary amine in the target compound provides a reactive nucleophilic center for amide coupling, reductive amination, or sulfonylation under mild conditions that are incompatible with secondary amines or substituted alkyl amines. This reactivity divergence means that procurement specifications—purity, residual solvents, and amine content—are critical and non-interchangeable between analogs .

5-(3-Aminopropyl) analog (CPP-115) Branched amine may reduce acylation rate and shift biological target to GABA-AT
Parent unsubstituted scaffold Lacks primary amine handle for chemoselective derivatization
Other N-alkyl analogs Altered steric profile can change reactivity and patent scope

Quantitative Differentiation of 5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione from Its Closest Analogs


Certified Purity >98%: A Quantitative Procurement Advantage Over the Parent Scaffold

The 5-amino derivative is commercially supplied at a standard purity of 98% with rigorous batch-specific QC (NMR, HPLC, GC), whereas the unsubstituted parent scaffold, hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1206186-90-4), is typically offered at only 95% purity . This 3-percentage-point purity differential is critical for applications requiring precise stoichiometric control, such as fragment-based drug discovery or high-throughput synthesis, where impurities can lead to false positives or off-target reactivity.

Purity specification
Head-to-head
98% (standard) vs. 95% (parent scaffold)
Supports stoichiometric control and reduces purification variability
Vendor QC data; review batch CoA
Purity Quality Control Procurement Specification

Primary Amine as an Orthogonal Reactive Handle: Distinct from Alkylamino Analogs

The 5-position primary amine of the target compound (pKa ~10–11, estimated) enables mild acylation, sulfonylation, and reductive amination under conditions (pH 7–9, ambient temperature) that would leave the 5-(3-aminopropyl) analog (CPP-115, CAS 2098104-32-4) unreactive due to its bulkier alkyl amine moiety, which exhibits a steric demand that reduces acylation rates by an estimated factor of 3–5 fold in analogous pyrrolidine systems [1][2]. This chemoselectivity advantage allows for sequential, protecting-group-minimized derivatization strategies in library synthesis.

Derivatization kinetics
Class-level
Relative acylation rate: Target 1.0 (ref) vs. CPP-115 ~0.2–0.3 (3–5× slower)
Enables mild, protecting-group-minimized derivatization
Reactivity estimated from analog studies; confirm experimentally
Synthetic Chemistry Derivatization Chemoselectivity

Molecular Weight Advantage for Fragment-Based Screening vs. Larger Alkylamino Analogs

With a molecular weight of 169.18 g/mol, the target compound conforms to the Rule of Three for fragment-based lead discovery (MW <300). In contrast, the 5-(3-aminopropyl) analog, CPP-115, has a molecular weight of 211.26 g/mol, exceeding the MW threshold by 42.08 g/mol (+25%) . This size differential positions the 5-amino derivative as a superior fragment screening candidate with greater ligand efficiency potential (LE >0.3 kcal/mol per heavy atom expected) and better pharmacokinetic starting points.

Fragment-likeness
Cross-study comparable
MW 169.18 vs. 211.26 (−42.08 g/mol, 20% lower)
Fragment-compliant profile supports ligand efficiency
Based on MW criteria; confirm physicochemical properties
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Class-Wide COX-2 Inhibitory Activity: 5-Amino Derivative Holds Promise for Anti-inflammatory Design

Although direct COX-2 IC₅₀ data for the 5-amino compound are not yet published, the N-substituted hexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold class demonstrates consistent COX-2 inhibition with IC₅₀ values comparable to meloxicam, a clinically used NSAID [1]. The presence of a hydrogen-bond-donating primary amine at the 5-position is predicted to enhance binding affinity within the COX-2 active site, as suggested by molecular docking studies on closely related N-substituted derivatives [1]. This class-level inference supports a focused medicinal chemistry program where the 5-amino handle serves as a vector for tuning selectivity toward COX-2 over COX-1.

COX-2 inhibition class inference
Class-level / Data to verify
Class IC₅₀ comparable to meloxicam reported; no direct 5-amino data
Supports enzyme inhibition research context
Requires experimental validation for this compound
Cyclooxygenase Inhibition Inflammation Structure-Activity Relationship

Patent Landscape: Explicit Use as a Kinase Inhibitor Intermediate Confers Strategic Procurement Value

The 5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is explicitly claimed as a key intermediate in multiple patent families for HPK1 inhibitors (Nimbus Saturn, Inc., US 12,466,841 B2) and JAK inhibitors (EP 3 248 980 A1) [1][2]. This patent protection confirms industrial relevance: procurement of this compound enables direct engagement with protected chemical space for drug discovery programs targeting immuno-oncology and autoimmune diseases, whereas non-amino congeners are not encompassed by these specific claims.

Patent scope
Head-to-head
Explicitly claimed in HPK1 (US 12,466,841 B2) and JAK (EP 3 248 980 A1) patents; parent scaffold not claimed
Supports freedom-to-operate review for kinase inhibitor research
Patent analysis; verify current legal status
Kinase Inhibition Patent Intermediates Pharmaceutical Synthesis

High-Impact Procurement Scenarios for 5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione


Fragment-Based Lead Discovery for Kinase and Inflammation Targets

The compound's low molecular weight (169.18 g/mol), high purity (98%), and bifunctional reactivity make it an ideal fragment hit for SPR and crystallographic screening against HPK1, JAK, and COX-2 [1][2]. Its explicit patent coverage as an HPK1 intermediate facilitates rapid hit-to-lead prosecution.

Targeted Covalent Inhibitor (TCI) Design with a 5-Amino Warhead

The primary amine can be directly elaborated into acrylamide, vinyl sulfonamide, or chloroacetamide electrophilic warheads for irreversible kinase targeting [1]. The 98% purity ensures accurate stoichiometry for warhead installation and minimizes undesired side products in biological assays.

Structure-Activity Relationship (SAR) Exploration of GABA-AT vs. COX-2 Selectivity

Given that the 5-(3-aminopropyl) analog (CPP-115) is a potent GABA-AT inhibitor, systematic SAR exploration starting from the 5-amino core can delineate the structural determinants of enzyme selectivity [1]. The 5-amino compound serves as the minimal pharmacophore for probing hydrogen-bond interactions in the GABA-AT active site.

Multi-Kilogram Synthesis of HPK1 Clinical Candidates

As a key intermediate in the Nimbus Saturn HPK1 antagonist patent family, procurement of this compound at 98% purity with analytical QC supports process chemistry scale-up efforts, ensuring regulatory compliance and batch consistency for IND-enabling toxicology studies [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low MW & high purity
Screening hit validation; ligand efficiency metrics
Covalent inhibitor design
Primary amine warhead installation
Electrophile derivatization and target engagement assays
Enzyme selectivity SAR
Bifunctional scaffold for parallel SAR
GABA-AT vs. COX-2 selectivity profiling
Process chemistry scale-up
High-purity batch QC
Batch consistency and scale-up reproducibility
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